molecular formula C17H18ClN5O2S B2644997 N-(3-chloro-4-methoxyphenyl)-2-((5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 904275-16-7

N-(3-chloro-4-methoxyphenyl)-2-((5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2644997
CAS No.: 904275-16-7
M. Wt: 391.87
InChI Key: BBZJTKLPVMHIIF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-((5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that features a unique combination of functional groups, including a chloro-methoxyphenyl moiety, a pyrrole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-((5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine derivative and a suitable nitrile.

    Attachment of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction with an aldehyde or ketone.

    Thioether Formation: The triazole-thioether linkage is formed by reacting the triazole derivative with a thiol compound under basic conditions.

    Final Coupling: The final step involves coupling the chloro-methoxyphenyl moiety with the triazole-thioether intermediate using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-((5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antifungal and antibacterial agent due to its ability to inhibit the growth of various pathogens.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methoxyphenyl)-2-((5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exerts its effects involves:

    Molecular Targets: The compound targets enzymes and proteins essential for the survival of pathogens, such as fungal cell wall synthesis enzymes.

    Pathways Involved: It disrupts critical biochemical pathways, leading to the inhibition of cell growth and replication.

Comparison with Similar Compounds

    Fluconazole: Another triazole-based antifungal agent.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness: N-(3-chloro-4-methoxyphenyl)-2-((5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other triazole-based compounds.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2S/c1-3-15-20-21-17(23(15)22-8-4-5-9-22)26-11-16(24)19-12-6-7-14(25-2)13(18)10-12/h4-10H,3,11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZJTKLPVMHIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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